Theliatinib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Xiliertinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de EGFR y desarrollar nuevos inhibidores de quinasas.

Biología: Xiliertinib se emplea en ensayos celulares para investigar sus efectos sobre la proliferación celular, la apoptosis y las vías de transducción de señales.

Mecanismo De Acción

Xiliertinib ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de la tirosina quinasa EGFR . Esta inhibición previene la fosforilación y activación de EGFR, bloqueando así las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular . Los principales objetivos moleculares incluyen el EGFR de tipo salvaje y las formas mutantes como EGFR T790M/L858R .

Análisis Bioquímico

Biochemical Properties

Theliatinib has shown potent inhibitory activity to the wild-type EGFR . It interacts with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and division .

Cellular Effects

This compound has shown anti-tumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . It influences cell function by inhibiting EGFR, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to EGFR and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good activity on EGFR gene-amplification and over-expression models

Dosage Effects in Animal Models

This compound has shown remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression . The efficacy of this compound was diminished in models with PI3KCA mutations or FGFR1 overexpression in addition to high EGFR expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known to interact with EGFR, which plays a crucial role in many cellular processes .

Métodos De Preparación

La síntesis de xiliertinib implica varios pasos, comenzando con la preparación de intermediarios clave. Un método común incluye la reacción de 3-etinilanilina con 7-metoxi-6-quinazolinamina bajo condiciones específicas para formar el producto deseado . Los métodos de producción industrial normalmente implican optimizar estas reacciones para obtener mayores rendimientos y pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta eficacia (HPLC) para la purificación .

Análisis De Reacciones Químicas

Xiliertinib experimenta diversas reacciones químicas, incluyendo:

Oxidación: Xiliertinib puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina, alterando su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Comparación Con Compuestos Similares

Xiliertinib es único debido a su alta selectividad y potencia contra EGFR en comparación con otros inhibidores de quinasas. Compuestos similares incluyen:

Gefitinib: Otro inhibidor de EGFR con una estructura química diferente y un perfil de selectividad ligeramente diferente.

Erlotinib: Similar a gefitinib pero con propiedades farmacocinéticas distintas.

Afatinib: Un inhibidor irreversible de EGFR con actividad más amplia contra otros miembros de la familia ErbB.

Xiliertinib destaca por su mayor selectividad para EGFR y su capacidad para inhibir los mutantes de EGFR resistentes .

Actividad Biológica

Theliatinib, a novel and highly selective epidermal growth factor receptor (EGFR) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating various cancers, including esophageal cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its mechanism of action, preclinical findings, clinical studies, and implications for future cancer therapies.

This compound is characterized as an ATP-competitive inhibitor of EGFR. It exhibits a significantly higher potency compared to other first-generation EGFR inhibitors such as gefitinib and erlotinib. The chemical structure of this compound reveals its unique binding properties that confer its selective inhibition of the EGFR pathway.

- Potency Comparison :

- Ki values for this compound against wild-type EGFR: 0.05 nM

- Ki values for gefitinib: 0.35 nM

- Ki values for erlotinib: 0.38 nM

The IC50 values further demonstrate its effectiveness:

- Against wild-type EGFR: 3 nM

- Against EGFR T790M/L858R mutant: 22 nM

This compound exhibits a 50-fold greater selectivity for EGFR compared to 72 other kinases, underscoring its potential as a targeted therapy for cancers with high EGFR expression .

Preclinical Studies

Extensive preclinical studies have established this compound's anti-tumor efficacy in various models:

Patient-Derived Esophageal Cancer Xenograft Models (PDECX)

In a study involving nine PDECX models, the anti-tumor activity of this compound was evaluated based on EGFR expression levels:

| Model | EGFR Expression (H Score) | Tumor Regression (%) |

|---|---|---|

| PDECX1T0326 | High (H score > 200) | 32% |

| PDECX1T0950 | High (H score > 200) | 75% |

| Other Models | Medium/Low (H score < 200) | Low to moderate effect |

The results indicated that models with EGFR gene amplification and high protein expression were most sensitive to treatment with this compound, demonstrating significant tumor regression .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. A Phase I clinical trial initiated by Hutchison MediPharma Limited focused on patients with advanced solid tumors, particularly NSCLC. Key objectives included assessing safety, tolerability, pharmacokinetics, and preliminary efficacy against tumors with wild-type EGFR or those resistant to existing therapies .

Case Studies and Efficacy

Preliminary findings from clinical studies suggest that this compound could provide therapeutic benefits for patients with high EGFR expression without mutations or aberrant activities in related pathways such as PI3KCA or FGFR1. For instance, patients exhibiting high levels of EGFR protein expression demonstrated improved progression-free survival rates when treated with this compound .

Future Implications

The promising results from both preclinical and early clinical studies position this compound as a potential candidate for further development in oncology. Its selective inhibition of the EGFR pathway may offer new treatment avenues for patients with tumors that exhibit resistance to first-generation EGFR inhibitors.

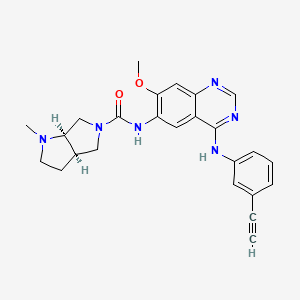

Propiedades

IUPAC Name |

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCKIBROURMFT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353644-70-8 | |

| Record name | Theliatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XILIERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]

A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].

Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]

A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.

Q3: Did the research explore combining this compound with other therapies? []

A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.

Q4: What is the current status of this compound's clinical development? []

A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.